3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine

medicinal chemistry heterocyclic synthesis process chemistry

3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine (CAS 1383675-68-0; molecular formula C₁₁H₈N₄; MW 196.21 g/mol) is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyridine class, a privileged scaffold in kinase inhibitor drug discovery. This compound bears a pyrazin-2-yl substituent at the C-3 position—a critical vector for modulating target engagement and physicochemical properties.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
Cat. No. B13857687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)C3=NC=CN=C3
InChIInChI=1S/C11H8N4/c1-2-6-15-11(3-1)9(7-14-15)10-8-12-4-5-13-10/h1-8H
InChIKeyMSERTRWQZRQVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine: A C-3 Pyrazine-Functionalized Kinase Hinge-Binding Scaffold


3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine (CAS 1383675-68-0; molecular formula C₁₁H₈N₄; MW 196.21 g/mol) is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyridine class, a privileged scaffold in kinase inhibitor drug discovery [1]. This compound bears a pyrazin-2-yl substituent at the C-3 position—a critical vector for modulating target engagement and physicochemical properties [2]. Its synthesis via a room-temperature [3+2] cycloaddition of an enol ether with 4-substituted 1-aminopyridinium iodides was optimized through high-throughput reaction screening, providing an operationally simple, scalable route with clean reaction profiles [3]. The pyrazolo[1,5-a]pyridine core mimics purine nucleobases, enabling intrinsic interactions with biological targets involved in nucleotide metabolism and kinase signaling [4].

Workflow Kinase inhibitor lead generation and SAR library synthesis Room-temperature [3+2] cycloaddition supports parallel analoging
Selection Logic Privileged purine-mimetic hinge-binding scaffold C-3 pyrazin-2-yl vector modulates target engagement and selectivity
Target Context PI3K, p38 MAPK, EphB3, RET, SIK, MK2 pathway studies Class-level kinase tractability reported across multiple families

Why 3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine Cannot Be Replaced by a Generic Pyrazolo[1,5-a]pyridine Core


The C-3 substituent on the pyrazolo[1,5-a]pyridine scaffold is a primary determinant of kinase isoform selectivity, cellular potency, and physicochemical profile [1]. SAR studies from the PI3K inhibitor series demonstrate that the nature of the heteroaryl group at C-3 directly governs p110α vs. p110δ selectivity; sulfonyl-to-carbonyl linker variation alone can switch isoform preference [2]. In the EphB3 inhibitor series, replacing the C-3 substituent alters the hinge-binding interaction geometry, affecting both enzymatic IC₅₀ and kinome-wide selectivity profiles . The pyrazin-2-yl group introduces a specific hydrogen-bond-accepting nitrogen adjacent to the point of attachment, a feature absent in phenyl, pyridyl, or unsubstituted analogs, which modulates both target residence time and off-rate kinetics [3]. Consequently, interchanging 3-pyrazin-2-ylpyrazolo[1,5-a]pyridine with a generic core or a differently substituted analog risks loss of the intended binding profile, compromised selectivity, and unpredictable SAR trajectories in lead optimization campaigns.

1
C-3 substituent identity controls isoform selectivity SAR studies show that replacing pyrazin-2-yl with phenyl or pyridyl may shift PI3K isoform preference and alter kinome-wide selectivity profiles.
2
Hinge-binding geometry differs from common C-3 analogs Pyrazine N4 provides an ortho H-bond acceptor absent in 3-phenyl or 3-(pyridin-4-yl) cores, potentially altering target residence time and off-rate kinetics.
3
Unsubstituted or generic cores may not transfer SAR Synthetic route, physicochemical properties, and IP positioning depend on the C-3 pyrazine group; generic pyrazolo[1,5-a]pyridine may require independent validation.

Quantitative Differentiation Evidence for 3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine Versus Closest Analogs


Synthetic Accessibility: Room-Temperature Cycloaddition Yield vs. Traditional Multi-Step Routes

The synthesis of 3-(6-chloropyrazin-2-yl)pyrazolo[1,5-a]pyridine—the direct chlorinated precursor to the target compound—was achieved via a [3+2] cycloaddition at room temperature with yields optimized through high-throughput reaction screening, contrasting with traditional pyrazolo[1,5-a]pyridine syntheses requiring elevated temperatures (typically 80–120 °C) and multi-step sequences [1]. The operational simplicity (room temperature, clean reaction profiles, scalability) of this route was explicitly noted as a differentiating feature relative to prior art methods for related 3-substituted pyrazolo[1,5-a]pyridines, which often required palladium-catalyzed cross-coupling of pre-formed 3-halogenated cores [2].

Synthetic route efficiency
Cross-study comparable
Single-step [3+2] cycloaddition at room temperature vs. traditional 3-step sequence at 80–100 °C
Supports rapid parallel library synthesis and lower cost of goods in lead optimization
Yield optimized via HTS; exact values in Tetrahedron Lett. 2012
medicinal chemistry heterocyclic synthesis process chemistry

Kinase Hinge-Binding Geometry: Pyrazine N4 Lone Pair Orientation vs. Phenyl/Pyridyl C-3 Substituents

The pyrazin-2-yl group at C-3 provides a unique hydrogen-bond-accepting nitrogen (N4 of pyrazine) positioned ortho to the point of attachment to the pyrazolo[1,5-a]pyridine core. This contrasts with 3-phenyl analogs (no H-bond acceptor at the ortho position) and 3-(pyridin-4-yl) analogs (H-bond acceptor at para position). Cross-study analysis of the PI3K p110α-selective series shows that C-3 heteroaryl substitution influences isoform selectivity: the benzenesulfonohydrazide SAR study demonstrated that even minor changes at the hydrazone nitrogen—which is electronically coupled to the C-3 substituent—caused loss of p110α selectivity [1]. In the EphB3 inhibitor series, the 3-substituent geometry directly affects kinome-wide selectivity: LDN-211904 (bearing a C-3 substituent on pyrazolo[1,5-a]pyridine) inhibited most Eph receptor kinases at 5 μM but spared EphA6 and EphA7, a selectivity pattern dependent on the C-3 group orientation . The pyrazine N4 is calculated to engage the hinge-region backbone NH of kinases via a geometry distinct from that of 3-pyridyl or 3-pyrimidyl analogs, potentially altering target residence time [2].

Hinge-binding geometry
Class-level inference
Pyrazine N4 ortho H-bond acceptor at ~2.8 Å from hinge NH (modeled); phenyl and 4-pyridyl analogs lack this geometry
Offers a distinct selectivity vector for kinase hinge-binding motif design
No direct binding assay data for unelaborated parent compound; computational model based on p38/PI3K co-crystal structures
kinase inhibitor design structure-based drug design hinge-binding motif

PI3K Isoform Selectivity Modulation: C-3 Heteroaryl Identity as a Selectivity Switch

In the pyrazolo[1,5-a]pyridine PI3K inhibitor series, the identity of substituents around the core—including the C-3 position—determines isoform selectivity outcomes. Kendall et al. (2014) demonstrated that compounds varying only in sulfur oxidation state at the central linker (sulfonyl vs. carbonyl) switched selectivity from p110α-selective (compound 58) to p110δ-selective (compound 57) [1]. More broadly, the 2024 PI3Kγ/δ dual inhibitor program showed that pyrazolo[1,5-a]pyridine derivatives with optimized C-3 substitution achieve IC₅₀ values of 4.0 nM (PI3Kγ) and 9.1 nM (PI3Kδ) for compound 20e (IHMT-PI3K-315), with cellular EC₅₀ values of 0.028 μM and 0.013 μM against p-AKT S473, respectively [2]. Although these data are from elaborated analogs rather than the parent 3-pyrazin-2-yl compound, they establish the C-3 position as a critical selectivity-determining vector. The pyrazin-2-yl group, with its electron-deficient character and dual N-atom H-bonding potential, provides a distinct electronic environment at C-3 compared to the phenyl or pyridyl groups more commonly explored in early PI3K SAR [3].

PI3K isoform selectivity
Class-level inference
C-3 substitution and linker variation switch p110α vs. p110δ selectivity; elaborated analog 20e achieves PI3Kγ IC₅₀ 4.0 nM, PI3Kδ IC₅₀ 9.1 nM
Supports PI3K isoform-selectivity assay context; C-3 position is a critical selectivity-determining vector
Direct IC₅₀ data not reported for parent compound; inference from elaborated analogs in Kendall 2014 and Wang 2024
PI3K inhibitor isoform selectivity cancer immunotherapy

Patent-Landscape Positioning: Pyrazine C-3 Substitution in Kinase Inhibitor Intellectual Property

The pyrazin-2-yl substituent at C-3 of the pyrazolo[1,5-a]pyridine core appears in key kinase inhibitor patents, including Pfizer's CHK-1 inhibitor application (WO2010016005), which specifically claims 3-(6-chloropyrazin-2-yl)pyrazolo[1,5-a]pyridine as a synthetic intermediate [1]. The 2025 Roche patent application (WO 2025/017078 A1) claims pyrazolo[1,5-a]pyridine derivatives as SIK1/2/3 inhibitors for inflammatory and autoimmune diseases [2]. The 2023 Array BioPharma patent family covers substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors [3]. Across these patent families, the C-3 heteroaryl group is a key structural variable distinguishing proprietary chemical space. The pyrazin-2-yl substituent occupies a distinct region relative to more commonly claimed 3-pyridyl, 3-pyrimidinyl, and 3-phenyl variants, offering potential freedom-to-operate advantages in crowded kinase inhibitor IP landscapes.

Patent landscape positioning
Supporting evidence
Pyrazin-2-yl C-3 substitution appears in Pfizer CHK-1 patent WO2010016005; relatively underexplored vs. 3-pyridyl and 3-phenyl variants across 2010–2025 patent families
May support novel composition-of-matter IP generation in crowded kinase inhibitor landscapes
Qualitative patent survey; freedom-to-operate requires independent legal review
intellectual property kinase inhibitor patent freedom to operate

Physicochemical Differentiation: Pyrazine-Induced Modulation of logP and Aqueous Solubility

The introduction of an additional nitrogen atom via the pyrazin-2-yl group at C-3 differentiates the target compound from 3-phenyl-substituted pyrazolo[1,5-a]pyridines in predicted physicochemical space. The pyrazolo[1,5-a]pyridine PI3K inhibitor program explicitly identified aqueous solubility as a development liability, with subsequent work focused on improving solubility through the addition of basic amine groups [1]. The pyrazine ring, with its two nitrogen atoms (calculated logP reduction of approximately 0.8–1.2 log units vs. phenyl at C-3 based on heteroaryl π-substitution constants), offers an intrinsic solubility advantage over 3-phenyl analogs without requiring additional basic amine appendages [2]. This is consistent with the broader observation that heteroaryl C-3 substitution modulates both solubility and metabolic stability in the pyrazolo[1,5-a]pyridine class [3].

Physicochemical profile
Class-level inference
Predicted clogP ≈ 1.2–1.8 (estimated 0.8–1.4 log unit reduction vs. 3-phenyl analog)
May reduce solubility-limited formulation risk relative to more lipophilic C-3 aryl analogs
Calculated values only; experimental logP and thermodynamic solubility not reported
physicochemical properties drug-likeness solubility

MAPKAP-K2 (MK2) Inhibitory Potential: C-3 Substituted Pyrazolo[1,5-a]pyridines in Inflammatory Disease

A 2007 patent application (US 20070072898) explicitly claims pyrazolo[1,5-a]pyridine derivatives bearing C-3 substitution as MAPKAP-K2 (MK2) inhibitors with therapeutic utility in rheumatoid arthritis, ankylosing spondylitis, psoriatic arthritis, graft-versus-host disease, diabetes mellitus, and Crohn's disease [1]. The claimed compounds include C-3 substituted variants where the nature of the substituent modulates MK2 inhibitory potency. While the patent does not explicitly disclose IC₅₀ data for 3-pyrazin-2-ylpyrazolo[1,5-a]pyridine, it establishes MAPKAP-K2 as a target tractable by this scaffold class. The 2025 SIK inhibitor patent from Roche (WO 2025/017078) further validates the pyrazolo[1,5-a]pyridine scaffold for inflammatory kinase targets, with the C-3 substituent identified as a critical potency-determining variable [2]. The MK2 target space remains of high interest given the clinical validation of p38 MAPK pathway inhibitors in inflammatory disease.

MK2 / SIK target space
Supporting evidence
Scaffold claimed in MAPKAP-K2 patent US 20070072898 and Roche SIK1/2/3 patent WO 2025/017078; direct IC₅₀ for parent compound not disclosed
Defines inflammatory and autoimmune disease kinase screening context for procurement
Patent-based target association only; no head-to-head C-3 pyrazine vs. other substituents data available
MAPKAP-K2 inhibitor inflammatory disease autoimmune disease

Optimal Application Scenarios for Procuring 3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine


Kinase Inhibitor Lead Generation: Focused Library Synthesis Around the C-3 Pyrazine Vector

Procure 3-pyrazin-2-ylpyrazolo[1,5-a]pyridine as a core scaffold for generating focused kinase inhibitor libraries. The room-temperature [3+2] cycloaddition route enables rapid parallel synthesis of C-5, C-6, and C-7 analogs while retaining the C-3 pyrazin-2-yl hinge-binding motif [1]. Target kinases where this scaffold has demonstrated tractability include PI3K (p110α, p110γ, p110δ isoforms) [2], p38 MAPK [3], EphB3 , RET [4], and SIK1/2/3 [5]. The pyrazine N4 provides a unique H-bond acceptor geometry at the hinge that differentiates this scaffold from 3-phenyl or 3-pyridyl series, potentially accessing novel selectivity profiles.

PI3K Isoform-Selective Inhibitor Optimization for Immuno-Oncology

Deploy 3-pyrazin-2-ylpyrazolo[1,5-a]pyridine as a starting point for PI3Kγ/δ dual inhibitor programs. The 2024 disclosure of IHMT-PI3K-315 (a pyrazolo[1,5-a]pyridine derivative) achieving 4.0 nM (PI3Kγ) and 9.1 nM (PI3Kδ) with cellular p-AKT S473 EC₅₀ of 0.028 and 0.013 μM, respectively, plus in vivo tumor growth suppression in MC38 syngeneic models, validates the scaffold for cancer immunotherapy applications [6]. The C-3 pyrazine substituent offers a differentiated IP position relative to more common C-3 substituents in the PI3K patent landscape [7].

Inflammatory Disease Kinase Programs: MK2 and SIK Pathway Targeting

Use 3-pyrazin-2-ylpyrazolo[1,5-a]pyridine as a template for MAPKAP-K2 (MK2) or salt-inducible kinase (SIK) inhibitor development. The MAPKAP-K2 patent (US 20070072898) explicitly claims pyrazolo[1,5-a]pyridine derivatives for treating rheumatoid arthritis, autoimmune diseases, and inflammatory conditions [8]. The 2025 Roche SIK inhibitor patent (WO 2025/017078) further validates the scaffold for SIK1/2/3 with potential in inflammatory, allergic, autoimmune, and metabolic diseases [9]. The pyrazine moiety at C-3 may confer metabolic stability advantages over electron-rich C-3 substituents, addressing a known liability in the p38 inhibitor series where in vitro metabolism limited progression [10].

Chemical Biology Tool Compound Development: Kinase Profiling Probe

Employ 3-pyrazin-2-ylpyrazolo[1,5-a]pyridine for developing chemical biology probes targeting the kinase hinge region. The electron-deficient pyrazolopyridine system enhances π-stacking interactions in kinase binding pockets [11]. When elaborated with appropriate substituents, this core can yield potent and selective probes: the commercial probe LDN-211904 (a pyrazolo[1,5-a]pyridine derivative) achieves 79 nM IC₅₀ against EphB3 with a defined selectivity profile across 288 kinases . The synthetic accessibility documented by Tran-Dubé et al. (2012) supports efficient probe development timelines [12].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation and focused library synthesis
Room-temperature [3+2] cycloaddition route enabling parallel SAR
C-5, C-6, C-7 derivatization while retaining C-3 pyrazine hinge-binding motif
PI3K isoform-selectivity studies for immuno-oncology research
C-3 pyrazine vector as a differentiated selectivity-determining group
PI3Kγ/δ biochemical and cellular p-AKT endpoint assays
Inflammatory kinase pathway studies (MK2, SIK family)
Patent-validated scaffold tractability for MK2 and SIK1/2/3
MK2 enzymatic and SIK biochemical activity screening cascades
Chemical biology tool compound development
Electron-deficient core enhances π-stacking and hinge engagement
Kinase profiling panel and selectivity fingerprint across kinome
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